molecular formula C17H23NO3 B1344456 (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119450-97-3

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid

Cat. No.: B1344456
CAS No.: 1119450-97-3
M. Wt: 289.4 g/mol
InChI Key: SBPKGFGDCGTJBI-GQCTYLIASA-N
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Description

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is an organic compound that belongs to the class of acrylic acids. It features a methoxy group and a piperidine moiety, which are significant in medicinal chemistry due to their potential biological activities. This compound is of interest in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperidine moiety is known to interact with various receptors and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its pharmacological properties. Compounds with similar structures have shown potential as analgesics, anti-inflammatory agents, and central nervous system modulators.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product . It’s important to refer to the SDS of this specific compound for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid typically involves multiple steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the piperidine ring can be formed via reductive amination.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Acrylic Acid Formation: The acrylic acid moiety can be synthesized through aldol condensation reactions involving an aldehyde and an ester, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it into saturated acids or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated acids or alcohols.

    Substitution: Introduction of halogens or other electrophiles on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{4-Methoxyphenyl}acrylic acid: Lacks the piperidine moiety, resulting in different biological activities.

    (2E)-3-{4-Methylpiperidin-1-YL}acrylic acid: Lacks the methoxy group, affecting its chemical reactivity and biological interactions.

    (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.

Uniqueness

The uniqueness of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the piperidine moiety allows for versatile interactions and applications in various fields.

Properties

IUPAC Name

(E)-3-[4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13-7-9-18(10-8-13)12-15-11-14(4-6-17(19)20)3-5-16(15)21-2/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,20)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPKGFGDCGTJBI-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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